

Biochemical and Cellular Activity of 20S Proteasome-IN-5

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Initial investigations have focused on quantifying the inhibitory activity of **20S Proteasome-IN-5** against the catalytic subunits of the human 20S proteasome and its cytotoxic effects on various cancer cell lines. The compound exhibits potent and selective inhibition of the chymotrypsin-like (β 5) activity of the proteasome, with moderate activity against the caspase-like (β 1) and weak activity against the trypsin-like (β 2) subunits. In cellular assays, **20S Proteasome-IN-5** demonstrates significant anti-proliferative effects across a panel of human cancer cell lines.

Table 1: Biochemical and Cellular Activity of 20S Proteasome-IN-5



Assay Type	Target/Cell Line	Parameter	Value
Biochemical Assay	Human 20S Proteasome (β5 subunit)	IC50	8.5 nM
Human 20S Proteasome (β1 subunit)	IC50	127 nM	
Human 20S Proteasome (β2 subunit)	IC50	> 10 μM	
Cellular Assay	Human Multiple Myeloma Cell Line (MM.1S)	Gl50 (72h)	25 nM
Human Colon Cancer Cell Line (HCT116)	GI50 (72h)	58 nM	
Human Breast Cancer Cell Line (MCF7)	GI50 (72h)	92 nM	_
Human Prostate Cancer Cell Line (PC- 3)	GI50 (72h)	110 nM	_

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize **20S Proteasome-IN-5**.

Biochemical Inhibition Assay for 20S Proteasome Subunits

This assay quantifies the in vitro inhibitory activity of **20S Proteasome-IN-5** against the distinct catalytic activities of the purified human 20S proteasome.

Materials:



- Purified human 20S proteasome (e.g., from human erythrocytes or a commercial source).
- Fluorogenic peptide substrates:
 - Suc-LLVY-AMC (for chymotrypsin-like activity)
 - Z-LLE-AMC (for caspase-like activity)
 - Boc-LRR-AMC (for trypsin-like activity)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT.
- 20S Proteasome-IN-5 (dissolved in DMSO).
- 384-well black microplates.
- Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

Procedure:

- Prepare a serial dilution of 20S Proteasome-IN-5 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add 5 μ L of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 20 μL of purified human 20S proteasome (0.5 nM final concentration) to each well.
- Incubate the plate at 37°C for 15 minutes to allow for compound binding.
- Initiate the reaction by adding 25 μ L of the appropriate fluorogenic substrate (10 μ M final concentration) to each well.
- Immediately measure the fluorescence intensity every 2 minutes for 30 minutes at 37°C using a plate reader.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).



- Determine the percent inhibition for each compound concentration relative to the vehicle control.
- Calculate the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.

Cellular Proliferation (GI₅₀) Assay

This assay determines the concentration of **20S Proteasome-IN-5** that causes a 50% reduction in cell growth.

Materials:

- Human cancer cell lines (e.g., MM.1S, HCT116, MCF7, PC-3).
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- 20S Proteasome-IN-5 (dissolved in DMSO).
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
- 96-well clear-bottom white microplates.
- · Luminometer.

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
- Prepare a serial dilution of **20S Proteasome-IN-5** in complete medium from a DMSO stock.
- Add 100 μL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.
- Incubate the plates for 72 hours at 37°C, 5% CO₂.
- Equilibrate the plate to room temperature for 30 minutes.

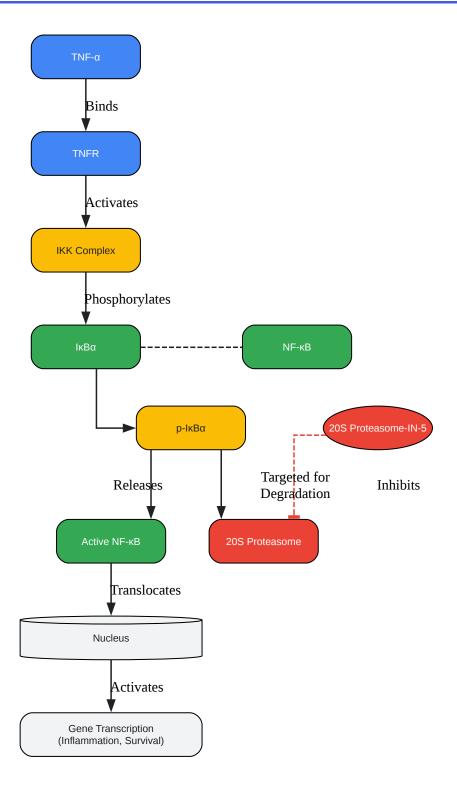


- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent growth inhibition for each concentration relative to the vehicle control.
- Determine the GI₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by proteasome inhibition and the general workflow for characterizing a novel 20S proteasome inhibitor.

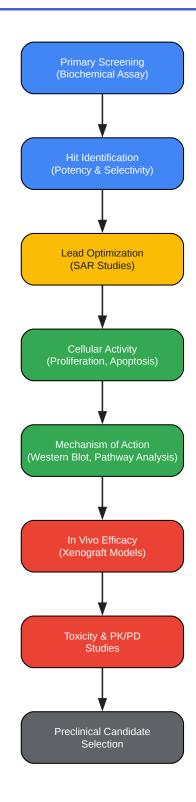




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Figure 1. NF-κB Signaling Pathway Inhibition.





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Figure 2. Drug Discovery Workflow.

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